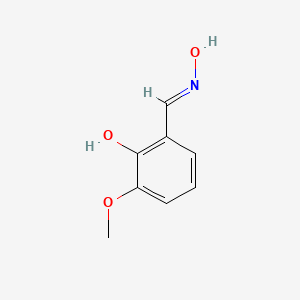

2-Hydroxy-3-methoxybenzaldehyde oxime

Description

Properties

IUPAC Name |

2-(hydroxyiminomethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDGYWVSQUBDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272764 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-99-5 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 3 Methoxybenzaldehyde Oxime

Conventional Synthetic Routes for 2-Hydroxy-3-methoxybenzaldehyde (B140153) Oxime

The traditional and most widely employed method for the synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime involves the direct condensation of the parent aldehyde, 2-Hydroxy-3-methoxybenzaldehyde (also known as o-vanillin), with a source of hydroxylamine (B1172632).

Condensation Reactions with Hydroxylamine Hydrochloride

The cornerstone of conventional oxime synthesis is the reaction between a carbonyl compound and hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Hydroxy-3-methoxybenzaldehyde. This is typically followed by dehydration to yield the corresponding oxime.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the condensation reaction are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and reaction time. For many aromatic aldehydes, refluxing the reaction mixture is a common practice to drive the reaction to completion and improve yields. ias.ac.in

The use of a base is crucial, as the free hydroxylamine is a more potent nucleophile than its protonated form. The choice of base can influence the reaction rate and the purity of the final product. While strong bases like sodium hydroxide (B78521) can be used, weaker bases like sodium acetate (B1210297) are often preferred to avoid potential side reactions. nih.gov Solvent selection is also critical; while ethanol (B145695) and water are common, other solvents like dimethylformamide have been used, particularly in milder, room-temperature procedures. researchgate.net The optimization process aims to achieve the highest possible yield of the desired oxime while minimizing the formation of byproducts and the decomposition of hydroxylamine, which can occur under harsh conditions. researchgate.net

Catalytic and Green Chemistry Approaches to Oxime Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient catalytic methods for oxime synthesis. These "green" approaches often involve the use of non-toxic catalysts, milder reaction conditions, and reduced solvent usage.

Glycine-Catalyzed Protocols for Oxime Formation

A notable green chemistry approach involves the use of the amino acid glycine (B1666218) as a catalyst for oximation reactions. researchgate.net Research has demonstrated that a sub-stoichiometric amount of glycine can effectively catalyze the reaction between various carbonyl compounds and hydroxylamine hydrochloride in dimethylformamide at room temperature. researchgate.net This method presents a milder and more environmentally benign alternative to traditional methods that often require heating and the use of potentially toxic bases like pyridine. researchgate.net

The catalytic role of glycine is attributed to its ability to act as a general base, facilitating the formation of free hydroxylamine. The mild, non-hydroxylic conditions of this protocol expand its applicability to a wider range of substrates, and it is characterized by simple workup procedures and high product yields. researchgate.net

| Entry | Carbonyl Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 3.5 | 92 |

| 2 | p-Chlorobenzaldehyde | 3.5 | 94 |

| 3 | p-Nitrobenzaldehyde | 3.0 | 96 |

| 4 | Anisaldehyde | 4.0 | 90 |

| 5 | Vanillin (B372448) | 4.0 | 92 |

| 6 | Cinnamaldehyde | 4.5 | 90 |

| 7 | Acetophenone (B1666503) | 5.0 | 90 |

| 8 | Benzophenone | 6.0 | 88 |

| Data sourced from a study on glycine-catalyzed oxime preparation. researchgate.net |

Cerium(III) Chloride-Catalyzed Methods for Oxime Derivatization

Lanthanide salts, particularly cerium(III) chloride (CeCl₃·7H₂O), have emerged as efficient and eco-friendly Lewis acid catalysts for promoting oximation and related reactions. nih.gov While much of the research has focused on the synthesis of methoxime derivatives, the methodology is also applicable to the direct formation of oximes. nih.gov

In a typical procedure, the reaction is carried out in ethanol at a moderately elevated temperature (e.g., 50°C) in the presence of a catalytic amount of CeCl₃·7H₂O. nih.gov Similar to conventional methods, a base such as sodium acetate is used to liberate the free hydroxylamine or methoxylamine from its hydrochloride salt. nih.gov This catalytic system has been shown to be effective for a range of aromatic aldehydes and ketones, offering high yields under relatively mild conditions. For instance, the oximation of acetophenone using hydroxylamine hydrochloride and a catalytic amount of cerium(III) chloride proceeds efficiently at 50°C. nih.gov This demonstrates the potential of cerium(III) chloride as a versatile catalyst for the synthesis of this compound. The use of a non-toxic, readily available catalyst like CeCl₃·7H₂O aligns with the principles of green chemistry. nih.gov

Synthesis of Structural Analogs and Derivatives

The core structure of this compound can be modified to produce a variety of structural analogs and derivatives with potentially new chemical and biological properties. These modifications can occur at the hydroxyl group, the oxime nitrogen, or through reactions involving the aromatic ring.

One important class of derivatives is the thiosemicarbazones . The synthesis of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is achieved by refluxing 2-Hydroxy-3-methoxybenzaldehyde with thiosemicarbazide (B42300) in a solvent such as methanol (B129727). irphouse.com This reaction results in the formation of a C=N bond with the thiosemicarbazide moiety, yielding a product with a melting point of 220-222°C. researchgate.net

Another significant group of derivatives are Schiff bases , which are formed by the condensation of 2-Hydroxy-3-methoxybenzaldehyde with various primary amines. For example, reaction with 3-aminophenol (B1664112) leads to the formation of the corresponding Schiff base, (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol. royalsocietypublishing.orgmdpi.com Similarly, reaction with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine in refluxing ethanol yields N-(2-hydroxy-3-methoxybenzylidene)-2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine. nih.gov

Furthermore, complex heterocyclic derivatives can be synthesized. For instance, (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines have been prepared by reacting the hydrochloride salt of a thiazolo[3,2-a]pyrimidine with 2-Hydroxy-3-methoxybenzaldehyde in the presence of a catalytic amount of pyrrolidine (B122466). mdpi.comgoogle.com

Finally, the oxime group itself can be derivatized to form O-ethers . A general process for preparing hydroxy-benzaldoxime-O-ethers involves the reaction of a hydroxybenzaldehyde with a ketoxime O-ether in the presence of an acid catalyst. acs.org

O-Methyl Oxime Derivatives

The formation of O-alkyl oximes, including the O-methyl derivative of this compound, is a significant transformation in organic synthesis. A classical approach to achieving O-methylation of oximes involves the reaction of the parent oxime with an alkylating agent, such as methyl iodide, in the presence of a base. For instance, the O-methylation of acetone (B3395972) oxime has been successfully carried out using methyl iodide and sodium methoxide. google.com This general principle can be applied to the synthesis of O-methylated oxime derivatives of benzaldehydes.

A patented process outlines a method for producing O-substituted oximes under anhydrous conditions. google.com This involves reacting the oxime with an alkali metal hydroxide to form the oxime salt, followed by the removal of water via azeotropic distillation. The resulting anhydrous salt is then treated with an organohalide, such as methyl iodide, to yield the desired O-substituted oxime. google.com This method offers a pathway to synthesize O-methyl benzaldehyde oxime, which can be a valuable intermediate for further chemical transformations. google.com

Another relevant synthetic strategy involves the O-methylation of phenolic compounds, which can be conceptually extended to the hydroxyl group of an oxime. For example, the O-methylation of a vanillin dimer has been accomplished using methyl iodide and potassium carbonate in acetone. cnr.it While this example pertains to a phenolic hydroxyl group, the underlying principle of using an alkyl halide and a base is a common strategy for O-alkylation reactions.

A related synthesis for a deuterated O-methyloxime derivative of 4-hydroxy-3-methoxybenzaldehyde involves reacting the parent benzaldehyde with hydroxylamine or its derivatives. evitachem.com This suggests that direct condensation with an O-methylated hydroxylamine (O-methylhydroxylamine) could be a viable route to directly form the O-methyl oxime of 2-hydroxy-3-methoxybenzaldehyde.

Table 1: General Methods for O-Alkylation of Oximes

| Method | Reagents | Key Features |

| Classical Method | Oxime, Methyl Iodide, Sodium Methoxide | A well-established method for O-methylation. google.com |

| Anhydrous Salt Method | Oxime, Alkali Metal Hydroxide, Methyl Iodide | Involves formation of an anhydrous oxime salt prior to alkylation. google.com |

| Direct Condensation | Aldehyde, O-Methylhydroxylamine | Potentially allows for direct formation of the O-methyl oxime. evitachem.com |

Schiff Base Precursors and their Subsequent Oxime Formation

Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) are significant precursors in coordination chemistry and organic synthesis. mdpi.comrsc.org These imines, formed by the condensation of o-vanillin with various primary amines, can potentially be converted to the corresponding oxime.

The synthesis of Schiff bases from o-vanillin is a straightforward condensation reaction. For example, o-vanillin readily reacts with amines such as 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902) to form the corresponding Schiff base ligands. researchgate.net Similarly, reaction with 2-aminobenzenethiol, furan-2-carbohydrazide, and other amines yields a variety of vanillin-derived Schiff bases. researchgate.net The formation of these imine linkages is a well-established synthetic transformation. nih.gov

A notable example is the condensation of o-vanillin with 2,4-dinitrophenylhydrazine (B122626) in the presence of sulfuric acid and ethanol to form the corresponding 2,4-dinitrophenylhydrazone, a type of Schiff base. Research has also detailed the synthesis of Schiff bases from o-vanillin and S-R-dithiocarbazates. nih.gov

While the synthesis of these Schiff bases is well-documented, their direct conversion to this compound is a less commonly described but chemically plausible process. This transformation would likely involve a transoximation reaction, where the existing imine is reacted with hydroxylamine, displacing the original amine to form the oxime.

Table 2: Examples of Schiff Bases Derived from 2-Hydroxy-3-methoxybenzaldehyde

| Amine Reactant | Resulting Schiff Base Type |

| 2,4-Dimethylaniline | N-Aryl Imine researchgate.net |

| 3,4-Difluoroaniline | N-Aryl Imine researchgate.net |

| 2-Aminobenzenethiol | N-Thiophenyl Imine researchgate.net |

| Furan-2-carbohydrazide | N-Acylhydrazone researchgate.net |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| S-R-dithiocarbazate | Dithiocarbazate Schiff Base nih.gov |

Formation of Related Functionalized Oxime Systems (e.g., Thiazolopyrimidines)

The chemical framework of 2-hydroxy-3-methoxybenzaldehyde is a versatile starting point for the synthesis of more complex heterocyclic systems, such as thiazolopyrimidines. These fused heterocyclic compounds are of interest due to their potential biological activities.

A series of novel 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives have been synthesized in high yields. mdpi.comresearchgate.net The synthetic route involves the condensation of various thiazolo[3,2-a]pyrimidine precursors with 2-hydroxy-3-methoxybenzaldehyde. mdpi.comresearchgate.net The reaction is typically carried out in ethanol with pyrrolidine as a catalyst, refluxing for several hours. mdpi.com

The general method for the preparation of these compounds starts with the appropriate thiazolo[3,2-a]pyrimidine hydrochloride, which is neutralized with sodium hydroxide. mdpi.com Subsequently, 2-hydroxy-3-methoxybenzaldehyde and a catalytic amount of pyrrolidine are added, and the mixture is refluxed to afford the target thiazolopyrimidine derivatives. mdpi.com Yields for these reactions are reported to be in the range of 90-97%. mdpi.com

This synthetic approach demonstrates how the core structure of 2-hydroxy-3-methoxybenzaldehyde can be incorporated into larger, functionalized ring systems. While this specific synthesis utilizes the aldehyde directly rather than the oxime, it highlights the reactivity of the benzaldehyde precursor and the types of complex molecular architectures that can be accessed from it.

Table 3: Synthesis of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivatives

| Precursors | Reaction Conditions | Product Type | Yield (%) |

| Thiazolo[3,2-a]pyrimidine hydrochloride, 2-Hydroxy-3-methoxybenzaldehyde | NaOH, Pyrrolidine, Ethanol, Reflux | 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine mdpi.com | 90-97 mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

In the solid state, particularly when coordinated to a metal ion, the molecule adopts a specific, stabilized conformation. The structure is largely planar, a feature enforced by an extensive network of intramolecular hydrogen bonds. The oxime group (-CH=N-OH) and the aromatic ring maintain a near-coplanar arrangement.

The compound exists predominantly in the enol-imine tautomeric form. This stability is conferred by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. This interaction creates a stable six-membered pseudo-ring, which is a characteristic feature of ortho-hydroxyaryl Schiff bases and oximes.

While extensive studies on the polymorphism of the free 2-Hydroxy-3-methoxybenzaldehyde (B140153) oxime ligand are not widely reported, the phenomenon is known to be significant in related compounds. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal form, can arise from differences in molecular packing or variations in the conformation of the molecule. researchgate.net In the context of this oxime, research has predominantly focused on the crystallographic variances observed in its numerous metal complexes. For instance, a copper(II) complex, Cu(L1)₂, where HL1 is 2-Hydroxy-3-methoxybenzaldehyde oxime, crystallizes in a specific supramolecular structure. researchgate.net The way individual complex units pack in the crystal lattice is dictated by weaker intermolecular forces, leading to distinct crystallographic parameters.

Table 1: Representative Crystallographic Data for a Metal Complex of this compound The following data is for the Cu(L1)₂ complex, where L1 is the deprotonated form of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₆CuN₂O₆ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for confirming the molecular structure of this compound in solution. Synthesis and characterization of the compound have been confirmed using ¹H and ¹³C NMR. researchgate.netresearchgate.netresearchgate.net

The ¹H NMR spectrum provides unambiguous evidence for the formation of the oxime from its aldehyde precursor. The most characteristic signal is the singlet corresponding to the azomethine proton (CH=N), which typically appears downfield. core.ac.uk Other key signals include those for the phenolic hydroxyl proton (-OH), the methoxy (B1213986) group protons (-OCH₃), and the protons on the aromatic ring.

The ¹³C NMR spectrum is equally informative, showing distinct signals for each carbon atom in the molecule. The carbon of the azomethine group (C=N) is a key indicator, along with the signals for the aromatic carbons and the methoxy carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Note: Precise chemical shifts (δ) are dependent on the solvent used. The data below represents typical ranges for this class of compound.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H (3 protons) | 6.9 - 7.5 | 115 - 130 |

| CH =NOH | 8.1 - 8.4 | 148 - 153 |

| Ar-OH | 9.0 - 11.0 (often broad) | - |

| N-OH | 10.0 - 11.5 (often broad) | - |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Ar-C -OH | - | 145 - 152 |

| Ar-C -OCH₃ | - | 148 - 155 |

| Quaternary Ar-C | - | 118 - 125 |

To achieve complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, allowing for their definitive assignment. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.net This is crucial for assigning the signals of the methoxy carbon and each protonated aromatic carbon by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying quaternary (non-protonated) carbons by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). researchgate.net For this molecule, the HMBC spectrum would be critical for assigning the carbons C-OH, C-OCH₃, and the aromatic carbon bonded to the oxime group. For example, correlations would be expected from the methoxy protons (-OCH₃) to the C-OCH₃ carbon, and from the azomethine proton (CH=N) to the aromatic carbon it is attached to. lookchem.com

Variable Temperature NMR for Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. nih.gov For this compound, VT-NMR studies would be instrumental in understanding several dynamic processes. These include the rotation around the C-C single bond connecting the benzene (B151609) ring to the oxime moiety and the rotation of the methoxy group.

Furthermore, oximes can exist as (E) and (Z) isomers with respect to the C=N double bond. VT-NMR can be employed to study the kinetics of interconversion between these isomers, provided the energy barrier is within the NMR timescale. By analyzing the changes in the chemical shifts and signal broadening as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters associated with these conformational changes. For instance, studies on other oximes have successfully utilized this technique to elucidate their conformational behavior in various solvents. nih.gov

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

Characteristic Functional Group Vibrations (O-H, C=N)

The FTIR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups. The presence of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and methoxy (O-CH3) groups gives rise to distinct peaks in the spectra.

Based on data from related compounds like salicylaldoxime (B1680748) and vanillin (B372448) oxime, the characteristic vibrational frequencies can be assigned. rsc.orgxml-journal.net The O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the oxime group is expected to appear in the 1680-1620 cm⁻¹ range. The aromatic C=C stretching vibrations usually result in multiple bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl and the methoxy group would be found in the 1280-1180 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (phenolic) | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2980-2940 |

| C=N (oxime) | Stretching | 1680-1620 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (phenol, ether) | Stretching | 1280-1180 |

| N-O (oxime) | Stretching | 960-930 |

Influence of Hydrogen Bonding on Spectral Signatures

A significant feature of the this compound structure is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime group. This interaction has a pronounced effect on the vibrational spectra. nih.gov

The presence of this hydrogen bond typically causes a red shift (lowering of the wavenumber) and broadening of the O-H stretching band in the FTIR spectrum. sigmaaldrich.com Instead of a sharp peak around 3600 cm⁻¹, a broad absorption is observed in the 3400-3200 cm⁻¹ region, as seen in the related compound 2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone where the phenolic -OH stretching frequency is noted at 3200 cm⁻¹. sigmaaldrich.com This phenomenon is a direct consequence of the weakening of the O-H bond due to its interaction with the nitrogen atom. The strength of this intramolecular hydrogen bond can be influenced by the solvent and temperature, which can be monitored by observing changes in the position and shape of the O-H band.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₈H₉NO₃, the theoretical exact mass can be calculated.

The ability of HRMS to distinguish between ions with very similar nominal masses makes it an invaluable tool for confirming the elemental composition of newly synthesized or isolated compounds. An experimental HRMS measurement that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass |

|---|---|

| C₈H₉NO₃ | 167.05824 |

Fragmentation Pattern Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

The fragmentation of this compound under EI-MS would be expected to follow several key pathways. The molecular ion peak [M]⁺ should be observed at m/z 167. Common fragmentation patterns for aromatic oximes include the loss of small neutral molecules such as water (H₂O), hydroxylamine (B1172632) (NH₂OH), and carbon monoxide (CO). nih.gov The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

A plausible fragmentation pathway could involve the initial loss of a hydroxyl radical (•OH) to give a fragment at m/z 150, or the loss of water to give a fragment at m/z 149. Subsequent fragmentation could involve the loss of the methoxy group or cleavage of the aromatic ring. Analysis of the fragmentation of the precursor, o-vanillin, shows a prominent molecular ion at m/z 152, with major fragments at m/z 151 (loss of H), 123 (loss of CHO), and 95 (loss of CHO and CO). nist.gov While the oxime will exhibit different fragmentation, some parallels, such as the stability of the aromatic core, can be expected.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

The electronic absorption and emission properties of this compound, a derivative of o-vanillin, are of significant interest for understanding its molecular structure and potential applications. However, a comprehensive search of publicly available scientific literature and databases reveals a notable lack of specific experimental data on the UV-Vis absorption, fluorescence, electronic transitions, and solvatochromic behavior of this particular compound.

While extensive spectroscopic data are available for its precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), and other related derivatives such as semicarbazones and azines, the oxime itself appears to be largely uncharacterized in this regard. Chemical suppliers of this compound also indicate that analytical data for this compound is not routinely collected.

Electronic Transitions and Chromophoric Behavior

Without experimental spectra, a definitive analysis of the electronic transitions and chromophoric behavior of this compound cannot be provided. Generally, for aromatic oximes, one would expect to observe π → π* and n → π* transitions. The chromophore, which is the part of the molecule responsible for its color, would consist of the benzene ring conjugated with the oxime group (-C=N-OH). The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring would be expected to act as auxochromes, potentially shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increasing the molar absorptivity.

In similar compounds, the electronic spectrum is typically characterized by intense absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system, and weaker bands at longer wavelengths, associated with n → π* transitions of the oxime group.

Solvatochromic Investigations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Investigating the solvatochromic behavior of this compound would provide insights into the nature of its excited state and its interactions with solvent molecules. A positive solvatochromism (a bathochromic shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) would indicate a less polar excited state.

However, no studies detailing the solvatochromic investigations of this compound could be located. Such an investigation would involve recording the UV-Vis absorption spectra of the compound in a range of solvents with varying polarities. The resulting data would be crucial for understanding the compound's photophysical properties.

Due to the absence of specific research findings, no data tables for the electronic absorption and emission spectroscopy of this compound can be generated at this time.

Theoretical and Computational Chemistry of 2 Hydroxy 3 Methoxybenzaldehyde Oxime

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, providing a balance between accuracy and computational cost. It is extensively used to predict the properties of organic molecules like 2-Hydroxy-3-methoxybenzaldehyde (B140153) oxime. Functionals such as B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed for such analyses. tandfonline.comresearchgate.net

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. tandfonline.com For 2-Hydroxy-3-methoxybenzaldehyde oxime, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the phenolic oxygen, while the LUMO is likely centered on the oxime group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. mdpi.com These descriptors, derived using Koopman's theorem, provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. tandfonline.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape. mdpi.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. mdpi.com |

The presence of several rotatable single bonds (Ar-CH, N-OH, Ar-OCH₃) in this compound gives rise to multiple possible conformations. Conformational analysis using DFT is performed to identify the most stable geometric arrangements, known as energy-minimized structures. The process involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to locate the global minimum on the potential energy surface. ufms.brufms.br

For this molecule, the most stable conformer is predicted to be one that allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the oxime group (-C=NOH). nih.gov This interaction creates a stable six-membered pseudo-ring, enhancing the planarity of that portion of the molecule. The orientation of the methoxy (B1213986) group relative to the hydroxyl group is also a key factor in stability. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum (s-cis, H-bonded) | C-C-C=N (~180°), O-C-C-O (~0°) | 0.00 | >95 |

| s-trans Conformer | C-C-C=N (~0°) | >3.5 | <5 |

| Methoxy Rotamer | C-C-O-C (~180°) | ~2.0 | Minor |

Note: This table is illustrative, based on findings for similar structures. Actual values require specific calculations.

DFT methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding constants, which are then converted into 1H and 13C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is sensitive to the chosen functional and basis set. nih.gov The chemical shifts of protons and carbons in this compound would be influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the oxime group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Rationale |

| Phenolic -OH | ~11.0 | Deshielded due to intramolecular H-bonding. rsc.org |

| Oxime =N-OH | ~9.5 | Acidic proton, position can vary. |

| Aldimine -CH= | ~8.2 | Influenced by electronegative N atom. |

| Aromatic -CH | 6.9 - 7.5 | Positions influenced by -OH, -OCH₃, and -CHNOH substituents. rsc.org |

| Methoxy -OCH₃ | ~3.9 | Typical range for aryl methoxy groups. rsc.org |

| Aromatic C-OH | ~150 | Shielded by oxygen. |

| Aromatic C-OCH₃ | ~148 | Shielded by oxygen. |

| Aldimine C=N | ~145 | Typical for imine carbons. |

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. researchgate.net Key vibrational bands for this compound would include the O-H stretch (broadened by H-bonding), aromatic C-H stretches, the C=N stretch of the oxime, and various bending and stretching modes of the aromatic ring.

Table 4: Predicted Key Infrared (IR) Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |

| Phenolic O-H stretch (H-bonded) | ~3200 | Broad, medium intensity |

| Aromatic C-H stretch | 3100 - 3000 | Sharp, weak to medium |

| C=N stretch (Oxime) | ~1630 | Medium to strong |

| Aromatic C=C stretch | 1600 - 1450 | Multiple bands, variable intensity |

| N-O stretch | ~950 | Medium |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

Molecular Dynamics and Simulation Studies

While quantum mechanics focuses on static structures, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time.

MD simulations can model how this compound interacts with solvent molecules or with other molecules in a condensed phase. In solution (e.g., ethanol (B145695) or water), the phenolic hydroxyl and oxime groups can act as both hydrogen bond donors and acceptors, forming a dynamic network of intermolecular hydrogen bonds with the solvent.

In the solid state, these intermolecular interactions dictate the crystal packing. Analysis of similar structures suggests that the self-assembly is likely driven by a combination of intermolecular O-H···N or O-H···O hydrogen bonds, leading to the formation of supramolecular dimers or chains. mdpi.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. mdpi.com

Analysis of Reactive Intermediates and Transition States

DFT calculations are invaluable for studying reaction mechanisms by modeling the structures and energies of short-lived reactive intermediates and the transition states that connect them.

Studies on the parent molecule, o-vanillin, provide a basis for predicting the behavior of the oxime derivative. researchgate.net The reaction of this compound with oxidizing radicals, such as hydroxyl radicals (•OH), is expected to proceed via two main pathways: hydrogen atom abstraction from the phenolic -OH group or radical addition to the aromatic ring.

Phenoxyl Radical Formation: Abstraction of the hydrogen atom from the phenolic group is a likely pathway, resulting in a stable phenoxyl radical. The unpaired electron in this radical would be delocalized across the aromatic ring. researchgate.net

Radical Adducts: The addition of a radical to one of the aromatic carbons would form a hydroxycyclohexadienyl-type radical adduct. researchgate.net

DFT can be used to calculate the activation energies for these competing pathways, thereby predicting the most probable course of the reaction. It can also determine the geometries and spin densities of the resulting radical intermediates. nih.gov

Coordination Chemistry: 2 Hydroxy 3 Methoxybenzaldehyde Oxime As a Ligand

Ligand Design Principles and Chelation Modes

The coordination behavior of 2-hydroxy-3-methoxybenzaldehyde (B140153) oxime is dictated by its inherent structural features, particularly the arrangement of its potential donor sites and the electronic effects of its substituents.

Denticity and Coordination Sites (N, O-donor)

2-Hydroxy-3-methoxybenzaldehyde oxime typically functions as a bidentate ligand. It possesses two primary coordination sites: the nitrogen atom of the oxime group (-C=N-OH) and the oxygen atom of the adjacent phenolic hydroxyl group (-OH). nih.govtandfonline.com This arrangement facilitates the formation of a stable five- or six-membered chelate ring upon coordination to a metal ion.

The deprotonation of the phenolic hydroxyl group creates a phenoxide oxygen atom, which is a strong donor. The nitrogen atom of the oxime group also serves as a key coordination site. nih.gov In some instances, the oxime group can act as a bridge between two metal centers, with the nitrogen and oxygen atoms coordinating to different metals, leading to the formation of polynuclear complexes. nih.gov This versatility in coordination modes, from simple chelation to bridging, makes it a flexible building block in supramolecular chemistry.

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Groups on Coordination

The phenolic hydroxyl and methoxy groups on the aromatic ring significantly influence the ligand's coordination properties. The phenolic hydroxyl group is crucial for chelation; upon deprotonation, it forms a strong covalent bond with the metal ion through the phenoxide oxygen. nih.govresearchgate.net This deprotonation is a common feature in the formation of stable metal complexes with this type of ligand. nih.gov

The methoxy group (-OCH₃), located ortho to the hydroxyl group, also plays a role in the electronic properties of the ligand. As an electron-donating group, it increases the electron density on the benzene (B151609) ring and, by extension, on the phenolic oxygen atom. nih.govnih.gov This enhanced electron density can strengthen the bond between the oxygen donor and the metal center, thereby increasing the stability of the resulting complex. Studies on related phenolic compounds have shown that both methoxy and phenolic hydroxyl groups enhance the reactivity and stability of metal complexes. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The reaction of this compound and its Schiff base derivatives with various metal salts yields a wide range of coordination compounds. These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often under reflux conditions. nih.gov

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II))

This ligand readily forms complexes with a variety of divalent and trivalent transition metal ions. Documented examples include complexes with Cu(II), Co(II/III), and Mn(II/III). nih.govresearchgate.net For instance, Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde have been used to synthesize complexes of Cu(II) and Mn(II)/Mn(III). researchgate.net Similarly, a Cobalt(III) complex with a related thiosemicarbazone ligand derived from 2-hydroxy-3-methoxybenzaldehyde has been successfully synthesized and characterized. nih.gov The reaction of di-2-pyridyl ketone oxime with cadmium(II) halides also yields stable coordination polymers, demonstrating the affinity of the oxime group for soft metal ions like Cd(II). nih.gov The resulting complexes often exhibit distorted octahedral or square-planar geometries, depending on the metal ion and the stoichiometry of the reaction. nih.govresearchgate.net

Spectroscopic Studies of Metal Complexes (UV-Vis, IR, EPR)

Spectroscopic techniques are essential for characterizing the formation and structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift in the azomethine (C=N) stretching frequency (ν(C=N)) to a lower wavenumber in the complex's spectrum compared to the free ligand, which confirms the coordination of the nitrogen atom to the metal ion. nih.govresearchgate.net For example, in a Cu(II) complex, the ν(C=N) band shifted from 1619 cm⁻¹ in the free ligand to 1587 cm⁻¹ in the complex. researchgate.net Furthermore, the appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, typically observed in the 580-460 cm⁻¹ region. researchgate.net The disappearance or significant broadening of the phenolic O-H stretching band also indicates deprotonation and coordination of the oxygen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. These bands are absent in the spectrum of the free ligand and their position and intensity are characteristic of the metal ion and its coordination environment. For instance, a greenish-yellow complex formed between a related ligand and Indium(III) showed an absorption maximum at 385 nm. irphouse.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II) or Mn(II), EPR spectroscopy is a powerful tool to probe the metal ion's environment. The g-values obtained from the EPR spectrum can help determine the geometry of the complex and the nature of the metal-ligand bonding. For example, EPR studies on a related Cu(II) complex indicated a distorted octahedral geometry and a significant ionic or covalent environment. researchgate.net

X-ray Crystallography of Coordination Compounds

For a related Co(III) complex with a 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligand, X-ray crystallography revealed a moderately distorted octahedral geometry. nih.gov In this structure, the cobalt ion is coordinated by two tridentate ligands through the phenoxide oxygen, imine nitrogen, and thione sulfur atoms, forming an S₂N₂O₂ coordination sphere. nih.gov The study confirmed that the ligand coordinates as a monodeprotonated species via the phenolic group. nih.gov Similarly, X-ray studies on Cu(II) and Mn(III) complexes of related Schiff base ligands have confirmed square-planar and distorted octahedral geometries, respectively. nih.govresearchgate.net Powder X-ray diffraction (PXRD) has also been used to confirm the formation of new crystalline phases, showing diffraction patterns for the complexes that are distinct from those of the starting materials. researchgate.net

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes containing this compound or its derivatives are dictated by the nature of the central metal ion, its oxidation state, and the geometry of the coordination sphere. Studies on paramagnetic complexes reveal a range of magnetic behaviors, from simple paramagnetism to complex magnetic exchange interactions in polynuclear species.

Magnetic susceptibility measurements are a key tool for elucidating these properties. For instance, studies on Schiff base complexes derived from 2-hydroxy-3-methoxybenzaldehyde and L-serine have shown distinct magnetic moments for different metal ions. ijert.org A Cu(II) complex was reported to have a magnetic moment of 1.86 Bohr Magnetons (BM), consistent with a distorted square planar geometry and one unpaired electron. ijert.org In contrast, a Ni(II) complex exhibited a magnetic moment of 3.52 BM, suggesting a tetrahedral geometry, while a Co(II) complex with a magnetic moment of 2.31 BM was assigned a distorted square planar geometry. ijert.org

Electron Paramagnetic Resonance (EPR) spectroscopy provides further insight into the electronic structure of these complexes. For a manganese(II) complex with a radical ligand, EPR spectra confirmed an S=2 ground state resulting from the antiferromagnetic coupling between the S=5/2 Mn(II) ion and the S=1/2 radical, and allowed for the determination of zero-field splitting parameters. mdpi.com

Table 1: Magnetic Properties of Selected Metal Complexes with 2-Hydroxy-3-methoxybenzaldehyde Derivatives

| Complex/Derivative | Metal Ion(s) | Magnetic Moment (BM) | Magnetic Interaction | Reference |

|---|---|---|---|---|

| Schiff base with L-serine | Cu(II) | 1.86 | Paramagnetic | ijert.org |

| Schiff base with L-serine | Ni(II) | 3.52 | Paramagnetic | ijert.org |

| Schiff base with L-serine | Co(II) | 2.31 | Paramagnetic | ijert.org |

| {Ni₂Na₂} cluster | Ni(II) | - | Ferromagnetic | nih.gov |

| {Ni₄} cubane (B1203433) cluster | Ni(II) | - | Ferromagnetic | nih.gov |

| {Ni(II)₆Ni(III)} cluster | Ni(II), Ni(III) | - | Antiferromagnetic | nih.gov |

| Nitronyl-nitroxide complex | Mn(II) | - | Antiferromagnetic (J = -191 cm⁻¹) | mdpi.com |

| Nitronyl-nitroxide complex | Co(II) | - | Antiferromagnetic (J = -166 cm⁻¹) | mdpi.com |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes with this compound and related ligands is primarily investigated using techniques like cyclic voltammetry (CV). These studies reveal how the ligand environment and the central metal ion influence the redox potentials and the nature of the electron transfer processes.

The ligand itself possesses redox-active sites, namely the phenolic hydroxyl group. researchgate.net Complexation to a metal ion modulates these properties. Electrochemical studies on copper complexes, for example, are used to probe the effect of the coordination environment on the metal center's redox behavior. nih.gov The resulting voltammograms can indicate whether the redox processes are reversible, quasi-reversible, or irreversible. For instance, a study on manganese complexes with a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde showed quasi-reversible and irreversible voltammograms, reflecting the electronic influence of the ligand on the metal's redox potential. researchgate.net

The nature of substituents on the aromatic ring of the ligand significantly impacts the electrochemical properties. As a general trend, electron-donating groups on the ligand make the complex easier to oxidize (a lower oxidation potential), while electron-withdrawing groups make oxidation more difficult. researchgate.net This is because electron-donating groups increase the electron density on the metal center, facilitating the removal of an electron.

Cyclic voltammetry experiments are typically conducted using a three-electrode system, often with a glassy carbon working electrode, a platinum auxiliary electrode, and a reference electrode such as Ag/AgCl, in a suitable solvent like DMSO containing a supporting electrolyte. nih.gov The changes in the peak currents and potentials upon complexation or upon interaction with other molecules can provide valuable information about the binding and electronic structure of the complex. electrochemsci.org

Table 2: Summary of Electrochemical Studies on Related Complexes

| System | Technique | Key Findings | Reference |

|---|---|---|---|

| Mn(II)/Mn(III) Schiff base complexes | Cyclic Voltammetry | Displayed quasi-reversible and irreversible voltammograms. | researchgate.net |

| Cu(II) heteroleptic complexes | Cyclic Voltammetry | Used to predict the effect of complexation on the redox state. | nih.gov |

| 2-hydroxybenzophenones and their Cu(II) complexes | Cyclic Voltammetry | Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. | researchgate.net |

| 2-hydroxyquinoline-3-carbaldehyde oxime | Cyclic Voltammetry | Demonstrated the use of CV to study interactions with biomolecules (DNA). | electrochemsci.org |

Supramolecular Assembly in Metal-Oxime Systems

Hydrogen Bonding and π-π Stacking in Complex Structures

The solid-state structures of metal complexes involving this compound and its derivatives are often governed by a sophisticated network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the final supramolecular architecture.

Hydrogen bonding is a dominant feature, with the phenolic hydroxyl group, the oxime group, and other functional groups on the ligand acting as hydrogen bond donors and acceptors. In the crystal structure of a Cobalt(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, the components are linked by numerous N–H⋯O and O–H⋯O hydrogen bonds. nih.gov These interactions connect the complex cations, counter-anions, and solvent molecules into a robust three-dimensional network. nih.gov The type of hydrogen bond can be critical; for example, in related systems, O–H⋯N bonds can lead to the formation of 1D supramolecular chains, while O–H⋯O bonds can result in the self-assembly of discrete, racemic dimers. mdpi.com Even in the parent o-vanillin molecule, weak intermolecular C—H⋯O hydrogen bonds are observed, which link the molecules into zigzag chains. nih.gov

π-π stacking interactions also play a significant role, particularly due to the presence of the aromatic benzene ring in the ligand. These interactions occur when the aromatic rings of adjacent molecules arrange in a face-to-face or offset manner. nih.gov In many benzaldehyde (B42025) derivatives, an interplay between hydrogen bonding and π-π stacking consolidates the crystal packing, leading to the formation of multi-dimensional supramolecular networks. nih.gov These stacking interactions, along with hydrogen bonds, can create channels and cavities within the crystal lattice, capable of hosting solvent molecules or other guests. researchgate.net

Role of Intermolecular Interactions in Crystal Packing

The specific arrangement of molecules in the crystal, known as crystal packing, is a direct consequence of the collective intermolecular interactions. The directionality and strength of hydrogen bonds and π-π stacking guide the self-assembly process into predictable patterns.

In a Co(III) complex of a thiosemicarbazone derivative, the solid-state organization is described as an insertion of anions and solvent molecules within the framework of the complex cations, all held together by a dense network of hydrogen bonds. nih.gov The amino groups of the coordinated ligands are particularly active, forming multiple N–H⋯O contacts that bridge different components of the crystal. nih.gov

Even seemingly minor interactions contribute significantly. Weak C—H⋯O hydrogen bonds can effectively crosslink molecular chains into a more complex supramolecular network. nih.gov The interplay of these varied interactions, including C–H⋯O, C–H⋯π, and π–π stacking, is crucial for the formation and stabilization of the multi-dimensional assemblies observed in the crystal structures of these compounds. nih.gov

Ligand-Based Reactivity within Metal Complexes

Redox Behavior of the Oxime Ligand in Metal Environment

The this compound ligand is not merely a passive scaffold for the metal ion; it can actively participate in redox reactions. The phenolic hydroxyl group and the carbon-nitrogen double bond of the oxime are potential sites for electron transfer, making the ligand itself redox-active.

Studies on the parent compound, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), using pulse radiolysis have provided significant insight into the ligand's intrinsic redox behavior. researchgate.net Oxidation by one-electron oxidants like the azide (B81097) radical (N₃•) leads to the formation of a phenoxyl radical, where the electron is removed from the phenolic oxygen. researchgate.net The one-electron oxidation potential for this process has been determined, highlighting the phenolic group as a primary site of oxidation. researchgate.net Conversely, the molecule can be reduced by species like the hydrated electron (eₐq⁻), with results indicating that the aldehydic group (which becomes the oxime group in the ligand) is the most favorable site for electron addition. researchgate.net

Transformations within the Coordinated Ligand

The coordination of this compound to a metal center can significantly alter the reactivity of the ligand itself. The metal ion can act as a Lewis acid, an electron sink or source, or a template, facilitating transformations that are either difficult or impossible for the free, uncoordinated ligand. These in situ reactions can lead to the formation of entirely new molecular architectures. Key transformations observed or proposed for this ligand and its close structural analogs, such as salicylaldoxime (B1680748), include metal-promoted rearrangements and deoximation reactions.

One of the most significant transformations is the metal-promoted coupling and rearrangement of the oxime group. In studies on the closely related salicylaldoxime ligand, unusual metal-promoted activation has been observed. ias.ac.in This process can lead to the in situ formation of new, more complex ligands from the initial salicylaldoxime units.

A notable example involves the reductive deoximation of one coordinated salicylaldoxime molecule, which then reacts with another. This process is believed to proceed through a pathway where the metal center facilitates the removal of the oxime's oxygen atom, leading to a reactive intermediate that undergoes subsequent C-N bond formation. ias.ac.in This results in the creation of a new tridentate ligand, [2-(bis(salicylideneamino)-methyl)phenol], within the coordination sphere, demonstrating a profound transformation of the original coordinated oxime. ias.ac.in

Table 1: Metal-Promoted In Situ Ligand Transformation

| Starting Ligand | Metal Promoter (Example) | Key Transformation | Resulting Ligand | Source |

|---|---|---|---|---|

| Salicylaldoxime | Divalent Metal Ions (MII) | Reductive Deoximation & C-N Coupling | [2-(bis(salicylideneamino)-methyl)phenol] | ias.ac.in |

Another potential transformation for the coordinated oxime is the Beckmann rearrangement . This classic organic reaction involves the conversion of an oxime into an amide under acidic conditions. mdpi.comresearchgate.netepa.gov The coordination of this compound to a Lewis acidic metal center could catalyze this rearrangement. The metal ion can activate the oxime's hydroxyl group, turning it into a better leaving group and promoting the migration of the aryl group to the nitrogen atom. mdpi.comwikipedia.org This would transform the coordinated aldoxime into a coordinated N-arylformamide derivative. While this reaction is well-established for free oximes, its occurrence in coordinated this compound complexes represents a plausible and significant transformation pathway. researchgate.net

Table 2: Plausible Beckmann Rearrangement of Coordinated Ligand

| Coordinated Ligand | Transformation Type | Proposed Product of Transformation | Driving Force | Source |

|---|---|---|---|---|

| This compound | Beckmann Rearrangement | Coordinated 2-hydroxy-3-methoxy-N-phenylformamide derivative | Lewis acidic metal center activating the oxime -OH group | mdpi.comresearchgate.netwikipedia.org |

Finally, deoximation , the conversion of the oxime back to its parent aldehyde (2-Hydroxy-3-methoxybenzaldehyde), is another possible reaction within the coordination sphere. researchgate.netmdpi.com This can occur through various mechanisms, including oxidative, reductive, or hydrolytic pathways, which can be promoted by the metal center. researchgate.netorganic-chemistry.orgresearchgate.net For instance, electrochemical methods have been developed for the deoximation of oximes where water serves as the oxygen source, a process that could be influenced by a coordinated metal ion. organic-chemistry.org Reductive deoximation, as seen in the complex transformation leading to [2-(bis(salicylideneamino)-methyl)phenol], represents a specific pathway for this type of reaction. ias.ac.in

Applications of 2 Hydroxy 3 Methoxybenzaldehyde Oxime and Its Derivatives in Advanced Chemical Sciences

Analytical Chemistry Applications

The unique structure of 2-Hydroxy-3-methoxybenzaldehyde (B140153) oxime allows it to act as a sensitive and selective reagent for the detection and quantification of various chemical species. The ortho-phenolic hydroxyl group and the oxime group work in concert to form stable, often colored, complexes with metal ions, making the compound highly suitable for analytical applications.

Extractive Spectrophotometric Reagents for Metal Ion Determination

2-Hydroxy-3-methoxybenzaldehyde oxime serves as an effective reagent for the separation and determination of metal ions. It reacts with specific metal ions to form insoluble metal-oxime complexes, which can be precipitated from a solution. This process, known as gravimetric analysis, allows for the quantitative determination of the metal. For instance, o-vanillin oxime quantitatively precipitates copper and nickel from solutions within specific pH ranges. ias.ac.in

The chelation reaction forms the basis for both gravimetric and spectrophotometric methods. For spectrophotometry, the metal-oxime complex is extracted into an organic solvent, and the concentration of the metal is determined by measuring the absorbance of the colored solution. While direct spectrophotometric data for this specific oxime is specialized, the principle is well-established with similar molecules. For example, a related compound, 2-hydroxy-1-naphthaldehyde (B42665) oxime, forms a complex with iron(III) that is extractable into chloroform (B151607) and exhibits an absorption maximum at 580 nm, allowing for its quantification. rsc.org

The selectivity of this compound can be controlled by adjusting the pH of the solution. This allows for the determination of one metal ion in the presence of others. Copper, for example, can be precipitated at a pH of 2.5-3.0, which allows for its separation from nickel, which precipitates at a higher pH. ias.ac.in The interference from other ions like iron(III) or tin(II) can be prevented by using appropriate masking agents. ias.ac.in

| Metal Ion | Optimal pH Range for Precipitation | Color of Precipitate | Notes |

|---|---|---|---|

| Copper (Cu²⁺) | 2.5 - 9.5 | Greyish-white | Can be separated from Nickel by controlling pH at 2.5-3.0. |

| Nickel (Ni²⁺) | 5.0 - 10.0 | Green | Precipitated from the filtrate after copper has been removed. |

| Cobalt (Co²⁺) | Forms a red-brown complex | - | Not quantitatively precipitated due to solubility. |

| Cadmium (Cd²⁺) | Does not precipitate until neutral or slightly basic pH | - | Separation from copper is possible by controlling pH. |

Development of Chemical Sensors for Specific Analytes

The ability of this compound and its derivatives to selectively bind to specific analytes makes them excellent candidates for the development of chemical sensors. These sensors can translate the chemical interaction (binding) into a measurable signal, such as an electrical current or a change in fluorescence.

Schiff bases derived from o-vanillin have been successfully incorporated as ionophores in electrochemical sensors. For example, mono- and bis-Schiff bases of o-vanillin and 2,3-diaminopyridine (B105623) have been used to create a selective electrochemical sensor for copper(II) ions. researchgate.net In such a sensor, the oxime derivative selectively binds Cu(II) ions at the electrode surface, causing a change in the electrochemical potential that can be measured and correlated to the ion's concentration.

Furthermore, the general class of oxime-containing compounds is widely used in the design of fluorescent sensors. A related compound, 2,4-dihydroxyacetophenone-oxime, has been developed as a "turn-on" fluorescent probe for the selective detection of the arsenate ion in a purely aqueous medium. nih.gov This demonstrates the principle that the binding of an analyte to the oxime-based ligand can alter its electronic properties, leading to a significant change in its fluorescence intensity, which is the basis for detection.

Materials Science Precursors

The reactivity of the oxime and phenolic groups allows this compound to serve as a fundamental building block, or precursor, for the synthesis of more complex, functional materials.

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent ligands in coordination chemistry. rsc.org They can bind to metal ions through the nitrogen of the oxime group and the oxygen of the phenolic group, acting as a "chelating" agent. When a derivative is used that contains additional binding sites, it can act as a linker, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). researchgate.net

While much of the research focuses on Schiff bases derived from o-vanillin, the principle extends directly from the parent oxime. rsc.org These Schiff base ligands generate a rich variety of complexes, from simple multinuclear clusters to complex coordination polymers. rsc.org The resulting materials have properties determined by both the metal ion and the organic ligand, with potential applications in areas like magnetism, luminescence, and catalysis. rsc.org For instance, zinc(II), cadmium(II), and mercury(II) complexes of o-vanillin oxime have been synthesized and characterized, showing different structures and thermal decomposition behaviors based on the metal used. akjournals.com

Precursors for Functional Organic Materials

This compound is a valuable starting material for the synthesis of novel functional organic molecules. The aldehyde group of its precursor, o-vanillin, readily undergoes condensation reactions with various amines to form Schiff bases, which are compounds containing a C=N double bond (imine). nih.govnih.gov These Schiff bases are a class of functional materials in their own right, with a wide spectrum of biological activities. nih.gov

For example, a series of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines has been synthesized by the condensation of thiazolopyrimidines with 2-hydroxy-3-methoxybenzaldehyde. mdpi.com These complex organic molecules exhibit unique self-assembly properties in the crystalline phase, dictated by hydrogen bonding, and have been investigated for their cytotoxic activity. mdpi.com This highlights how the core structure of o-vanillin and its oxime can be elaborated into larger, functional organic systems.

Catalysis Research (Fundamental Aspects)

Metal complexes incorporating this compound or its derivatives can exhibit significant catalytic activity. The study of these systems provides fundamental insights into how the structure of a catalyst influences its function and mechanism.

The ligands can stabilize metal ions in specific oxidation states and geometries, creating an active site for catalytic reactions. For instance, a novel iron(III) complex using o-vanillin as a ligand, [FeIIICl(L)2(H2O)], has been shown to be an efficient catalyst for the oxidation of cyclohexane (B81311) under mild conditions. rsc.org The catalytic activity is dependent on the choice of oxidant, with hydrogen peroxide being more effective than others like tert-butylhydroperoxide. rsc.org

In another study, metal complexes of a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (specifically, 2-hydroxy-3-methoxybenzaliminopropyl) were immobilized on a silica (B1680970) support and their catalytic activity in ozone decomposition was investigated. researchgate.net The research revealed that the catalytic performance depends on the metal ion used, following a clear trend. researchgate.net

| Metal Ion | Catalytic Activity Order in Ozone Decomposition | Complex Geometry |

|---|---|---|

| Manganese (Mn) | 1 (Most Active) | Pseudotetrahedral |

| Cobalt (Co) | 2 | Pseudotetrahedral |

| Copper (Cu) | 3 (Least Active) | Pseudotetrahedral |

These studies are crucial for understanding the structure-activity relationships in catalysis, which is essential for designing more efficient and selective catalysts for various chemical transformations.

Role in Model Catalytic Systems (e.g., metal-catalyzed reactions involving oximes)

Metal complexes incorporating ligands derived from 2-hydroxy-3-methoxybenzaldehyde have demonstrated significant catalytic activity, particularly in oxidation reactions. Although specific studies focusing exclusively on the oxime are less common, the broader family of o-vanillin-derived ligands provides a strong indication of their potential in model catalytic systems.

For instance, an iron(III) complex of the parent aldehyde, o-vanillin, has been shown to be an effective catalyst for the oxidation of C-H bonds in cyclohexane using hydrogen peroxide as an oxidant. rsc.org This reaction is of great interest as it involves the functionalization of typically inert C-H bonds under mild conditions. Similarly, heterometallic complexes containing copper(II) and either cadmium(II) or zinc(II), with a Schiff base derivative of o-vanillin, have been reported to catalyze the oxidation of hydrocarbons. chemrxiv.org

Furthermore, manganese(III), cobalt(II), and copper(II) complexes with a Schiff base ligand, 2-hydroxy-3-methoxybenzaliminopropyl, immobilized on a solid support like aerosil, have been utilized as catalysts for the decomposition of ozone. researchgate.net The catalytic efficiency of these immobilized complexes was found to vary depending on the metal center, following the order Mn > Co > Cu. researchgate.net A review of o-vanillin Schiff base complexes highlights their catalytic prowess in reactions such as the oxidation of alcohols and aryl-aryl coupling, underscoring the broad catalytic scope of this class of ligands. ajchem-a.com

The general principle of using oximes as internal oxidants in transition metal-catalyzed C-H functionalization has also been established, suggesting a potential role for this compound in such transformations. The N-O bond in the oxime functionality can be cleaved reductively, which aids in the generation or regeneration of the active metal catalyst.

Below is a table summarizing the catalytic activity of some metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde and its derivatives.

| Catalyst/Complex | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| [FeIIICl(o-vanillin)2(H2O)] | Cyclohexane | C-H Oxidation | Acts as an efficient catalyst with hydrogen peroxide. | rsc.org |

| Heterometallic Cu(II)/Cd(II) and Cu(II)/Zn(II) Schiff base complexes | Hydrocarbons | Oxidation | Catalytically active under mild conditions. | chemrxiv.org |

| Immobilized Mn(II), Co(II), Cu(II) Schiff base complexes | Ozone | Decomposition | Catalytic activity order: Mn > Co > Cu. | researchgate.net |

| Ruthenium(III) complexes of o-vanillin Schiff base | Alcohols | Oxidation | Demonstrated catalytic activity. | ajchem-a.com |

Ligand Scaffolds for Investigating Reaction Mechanisms

The study of reaction mechanisms is crucial for the rational design of more efficient catalysts. Ligands derived from 2-hydroxy-3-methoxybenzaldehyde, including the oxime, can serve as valuable scaffolds for probing the intricacies of catalytic cycles. The electronic and steric environment around the metal center, which is dictated by the ligand, plays a significant role in the reaction pathway.

The parent aldehyde, 2-hydroxy-3-methoxybenzaldehyde, has been used as a model compound to investigate the mechanism of hydrogen bonding, a fundamental interaction that can influence reaction kinetics and pathways. biosynth.com The coordination chemistry of Schiff bases derived from o-vanillin is exceptionally rich, leading to a wide array of complexes with interesting properties that are valuable for mechanistic studies, including magnetism and luminescence. rsc.org

Pulse radiolysis studies on the parent aldehyde, o-vanillin, have been conducted to understand its redox reactions in aqueous solution, providing insights into the formation of radical species that could be relevant in catalytic oxidation mechanisms. researchgate.net Although this work does not involve the oxime directly, it lays the groundwork for understanding the redox behavior of this class of compounds.

The structural characterization of metal complexes with ligands like the thiosemicarbazone derivative of 2-hydroxy-3-methoxybenzaldehyde provides detailed information about the coordination geometry around the metal ion. nih.gov Such structural data is invaluable for computational modeling and mechanistic proposals, as it defines the starting point for the catalytic cycle.

Future Research Directions and Emerging Paradigms for 2 Hydroxy 3 Methoxybenzaldehyde Oxime Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 2-Hydroxy-3-methoxybenzaldehyde (B140153) oxime is intrinsically linked to the production of its precursor, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin). Historically, o-vanillin has been synthesized via methods like the Reimer-Tiemann reaction or as a byproduct of vanillin (B372448) production from guaiacol (B22219), which can be inefficient and generate significant waste. google.com Future research will prioritize the development of green and sustainable synthetic pathways.

Key areas of exploration include:

Bio-based Feedstocks: Shifting from petroleum-derived precursors like guaiacol to renewable sources such as eugenol (B1671780) (from clove oil) or lignin, a major component of biomass. chinakxjy.comresearchgate.net Research into efficient enzymatic or microbial conversion of these feedstocks into o-vanillin is a significant frontier.

Green Catalysis: Replacing harsh reagents with more environmentally benign catalysts. This includes using solid super-strong acids or non-toxic ionic liquids in esterification and other intermediate steps to minimize corrosive waste. google.com

Process Intensification: Employing modern synthetic technologies like microwave-assisted synthesis and flow chemistry. chinakxjy.com These methods can dramatically reduce reaction times, improve energy efficiency, and lead to higher yields compared to conventional refluxing techniques. chinakxjy.commdpi.com For instance, the conversion of o-vanillin to the final oxime product, which traditionally involves hours of reflux, could be optimized. mdpi.comresearchgate.net

Atom Economy: Designing synthetic plans that maximize the incorporation of starting materials into the final product, thereby minimizing waste. A comparative analysis of different routes, evaluating metrics like atom economy and energy consumption, will be crucial for identifying the most sustainable options. beilstein-journals.org

Table 1: Comparison of Precursor (o-Vanillin) Synthesis Strategies

| Synthesis Strategy | Starting Material(s) | Key Features & Future Direction |

|---|---|---|

| Guaiacol-Glyoxylic Acid | Guaiacol, Glyoxylic Acid | A major commercial route; future work focuses on improving yields and reducing byproducts through optimized reaction conditions and catalysis. google.comchinakxjy.com |

| Eugenol Isomerization/Oxidation | Eugenol (from Clove Oil) | Utilizes a renewable feedstock; research aims to replace oxidants like potassium permanganate (B83412) with greener alternatives like ozone or catalytic oxygen. chinakxjy.comresearchgate.net |

| Lignin Depolymerization | Lignin (Biomass) | Highly sustainable approach; challenges lie in developing selective catalytic processes to break down the complex polymer into o-vanillin and other valuable aromatics. beilstein-journals.org |

| Reimer-Tiemann Reaction | Guaiacol, Chloroform (B151607) | A classic method, but often suffers from low yields and the formation of tarry byproducts, making it a less favorable route for future sustainable processes. google.com |

Advanced Materials Design and Functionalization Utilizing Oxime Scaffolds

The molecular architecture of 2-Hydroxy-3-methoxybenzaldehyde oxime, particularly its ability to chelate metal ions via the hydroxyl oxygen and oxime nitrogen, makes it an excellent building block for advanced materials. researchgate.net The salicylaldoxime (B1680748) framework is a known focus in coordination chemistry and materials science. researchgate.net

Emerging paradigms in materials design include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the oxime as a multitopic linker to construct porous crystalline materials. The steric bulk and electronic influence of the ortho-methoxy group could be exploited to fine-tune the pore size, geometry, and functionality of MOFs for applications in gas storage, separation, and catalysis.

Dynamic Covalent Networks and Vitrimers: The oxime functional group can participate in dynamic exchange reactions, such as oxime metathesis. rsc.org This allows for the creation of covalent adaptable networks (CANs) or vitrimers—polymers that combine the thermal stability of thermosets with the reprocessability and recyclability of thermoplastics. rsc.orgrsc.org Research into incorporating the vanillin-derived oxime into such polymer networks could lead to rigid, high-performance materials from renewable resources. rsc.org

Sensors and Extractants: The selective binding of the oxime moiety to specific metal ions is a well-established principle. researchgate.net Future work will involve functionalizing the aromatic ring or modifying the oxime group to create highly selective and sensitive colorimetric or fluorescent sensors for detecting environmentally relevant metal ions. Its derivatives could also be employed in advanced solvent extraction processes for metal recovery from waste streams. researchgate.net

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Key Role of Oxime Scaffold | Potential Application Area |

|---|---|---|

| Coordination Polymers/MOFs | Acts as a bidentate or multidentate organic linker. researchgate.net | Gas Separation & Storage, Heterogeneous Catalysis |

| Covalent Adaptable Networks (CANs) | Participates in dynamic covalent exchange reactions. rsc.org | Self-healing coatings, Recyclable thermosets, 3D printing resins |